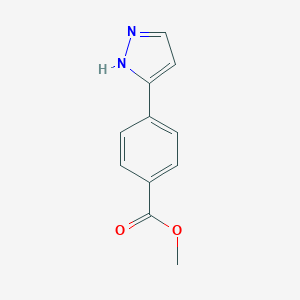
3-methoxy-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-5-methyl-1H-pyrazol-4-amine, also known as MMMP, is a chemical compound with potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological activities. MMMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields. In
Mecanismo De Acción
The mechanism of action of 3-methoxy-5-methyl-1H-pyrazol-4-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. This compound has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the growth and proliferation of bacteria. This compound has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-5-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized synthesis method. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 3-methoxy-5-methyl-1H-pyrazol-4-amine, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new derivatives of this compound with improved solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and bacterial infections.
5. Examination of its effects on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been well-characterized, and its mechanism of action and biochemical and physiological effects are of interest to researchers in various fields. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new insights and applications for this compound.
Métodos De Síntesis
The synthesis method for 3-methoxy-5-methyl-1H-pyrazol-4-amine involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-5-nitrothiophene with hydrazine hydrate to form 2,3-dimethyl-5-nitropyrazole. This compound is then reacted with methanol and sodium methoxide to form this compound. The synthesis method has been optimized to achieve high yields and purity, and the resulting compound has been characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
3-methoxy-5-methyl-1H-pyrazol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, and its mechanism of action is of interest to researchers studying cancer biology. This compound has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have neuroprotective effects in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
173682-30-9 |
|---|---|
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-methoxy-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8) |
Clave InChI |
KRMUFKTVDVQPTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)OC)N |
SMILES canónico |
CC1=C(C(=NN1)OC)N |
Sinónimos |
1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)
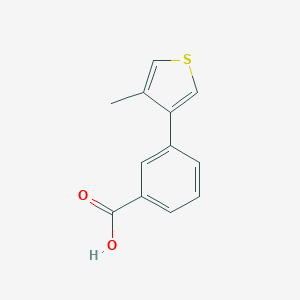

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
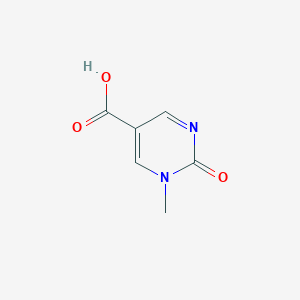
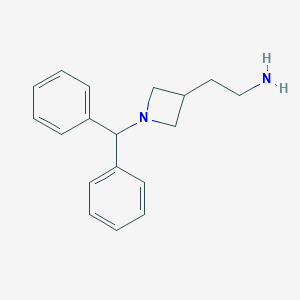
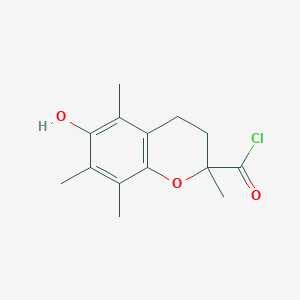

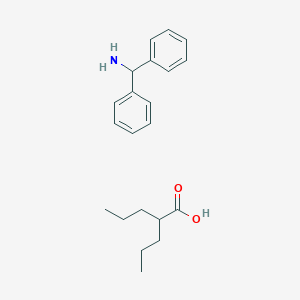
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
